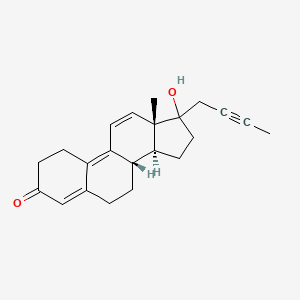
19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medicine, particularly in hormone therapy and as anti-inflammatory agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. Common methods include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.
Cyclization Reactions: To form the characteristic steroid ring structure.
Functional Group Interconversions: To achieve the desired chemical properties.
Industrial Production Methods
Industrial production of steroidal compounds often involves:
Fermentation Processes: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Large-scale chemical reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products depend on the specific reactions and conditions used. Typically, these include various hydroxylated, oxidized, or reduced forms of the original compound.
Applications De Recherche Scientifique
Steroidal compounds like “19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” are used in:
Chemistry: As intermediates in the synthesis of other complex molecules.
Biology: To study hormone functions and interactions.
Medicine: In hormone replacement therapy, anti-inflammatory treatments, and cancer therapy.
Industry: In the production of pharmaceuticals and as biochemical research tools.
Mécanisme D'action
The mechanism of action for steroidal compounds typically involves:
Binding to Receptors: Steroids often exert their effects by binding to specific receptors in the body.
Modulation of Gene Expression: Once bound, they can influence the expression of certain genes.
Pathways Involved: Common pathways include the glucocorticoid and mineralocorticoid pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural steroid hormone.
Cortisol: A steroid hormone involved in stress response.
Estradiol: A form of estrogen, a female sex hormone.
Uniqueness
“19,21-Dinorchola-4,9,11-trien-22-yn-3-one,17-hydroxy-, (17a)-(9CI)” may have unique structural features or biological activities that differentiate it from other steroidal compounds. These could include specific receptor binding affinities, metabolic stability, or therapeutic effects.
Propriétés
Formule moléculaire |
C22H26O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O2/c1-3-4-11-22(24)13-10-20-19-7-5-15-14-16(23)6-8-17(15)18(19)9-12-21(20,22)2/h9,12,14,19-20,24H,5-8,10-11,13H2,1-2H3/t19-,20+,21+,22?/m1/s1 |
Clé InChI |
AIEAVYYYERHHND-ZPHWTRHBSA-N |
SMILES isomérique |
CC#CCC1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |
SMILES canonique |
CC#CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |
Synonymes |
17 alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one 17-alpha-(2-butynyl)-17 beta-hydroxyestra-4,9,11-trien-3-one R3852-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















